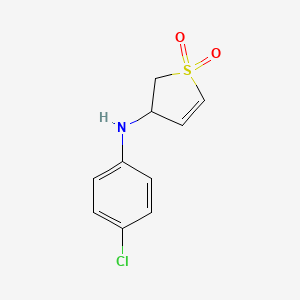

3-((4-Chlorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLIKWVLWUMOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Chlorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic compound belonging to the thiophene derivative class. Its structure features a thiophene ring with an amino group and a 4-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C10H10ClN O2S. The presence of chlorine in the phenyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino and chlorophenyl groups facilitate binding to these targets, potentially leading to the modulation of critical biological pathways. Research indicates that this compound may inhibit specific enzymes involved in disease processes, which could result in therapeutic effects.

Biological Activity Overview

Research has explored various aspects of the biological activity of this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating significant reductions in cell viability.

- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity using assays such as DPPH radical scavenging. Results indicate that it possesses notable antioxidant capabilities, which may contribute to its anticancer effects by reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Cytotoxicity Assessment :

- In a study evaluating its effects on cancer cell lines, the compound reduced cell viability significantly at concentrations as low as 10 µM. The reduction in viability was measured using MTT assays.

- Table 1 summarizes the cytotoxic effects observed against various cell lines:

Cell Line Concentration (µM) Viability (%) U-87 10 30 ± 2.5 MDA-MB-231 10 35 ± 3.0 HCT-116 10 28 ± 1.8 -

Antioxidant Activity :

- The DPPH radical scavenging assay revealed that at a concentration of 50 µg/mL, the compound exhibited an inhibition percentage comparable to known antioxidants such as ascorbic acid.

- Table 2 shows comparative antioxidant activities:

Compound Inhibition (%) at 50 µg/mL Ascorbic Acid 85 ± 5 3-((4-Chlorophenyl)amino)... 78 ± 4

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Synthesis and Evaluation : A systematic synthesis approach has been documented where various derivatives were created and evaluated for their biological activities. Modifications to the thiophene ring or substituents on the phenyl group have shown variations in potency and selectivity against different biological targets.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and may improve interaction with lipid membranes or target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.